![molecular formula C11H7ClN4 B5885788 6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5885788.png)
6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
“6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine” is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines . These compounds are known for their wide range of biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves various techniques. For instance, the synthesis of pyridinylboronic acids and esters from pyridinyl halides often involves a Pd-catalysed cross-coupling reaction . Another method involves the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation .Molecular Structure Analysis
The molecular structure of “6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine” can be determined using various spectroscopic techniques and single-crystal X-ray diffraction . The optimized molecular crystal structures can be determined on the basis of density functional theory (DFT) calculations .Chemical Reactions Analysis
The chemical reactions involving “6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine” can be quite complex. For instance, pyridine derivatives can undergo Schiff base condensation reaction with appropriate substrates under optimum conditions . Pyrimidines, which are similar to pyridines, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Scientific Research Applications
GABA A Receptor Positive Allosteric Modulators
The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
Proton Pump Inhibitors
Proton pump inhibitors were also found in this chemical group . These are drugs that reduce stomach acid production and are commonly used to treat conditions like acid reflux and stomach ulcers .
Aromatase Inhibitors
Aromatase inhibitors are another class of drugs found in this chemical group . These are medications that lower the levels of estrogen in the body and are often used in the treatment of hormone-receptor-positive breast cancer .
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs were also developed from this chemical group . These are medications that relieve pain, reduce inflammation, and lower fever .
Anticancer Properties
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . A series of 2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c] pyridine derivatives was evaluated for anticancer properties against several cancer cell lines .
Antibacterial and Antitubercular Activities
All the synthesized compounds were screened for their antibacterial and antitubercular activities . Leal et al. have evaluated the biological and theoretical studies of 4-(arylamino)-1-phenyl-1H-pyrazolo pyridine-5-carboxylic acids, which indicated that the compound exhibited potent antibacterial efficacy against a drug-resistant S. epidermidis .
Future Directions
The future research directions could involve the design and synthesis of new series of “6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine” derivatives with different substitutions and groups to enhance their biological activities . Additionally, more studies could be conducted to understand the mechanism of action and to optimize the synthesis process .
Mechanism of Action
Target of Action
Similar compounds, such as imidacloprid, are known to target neuro-active receptors
Mode of Action
For instance, imidacloprid, a neonicotinoid, acts as an antagonist at neuro-active receptors .
Biochemical Pathways
For example, imidacloprid, a neonicotinoid, affects the signaling pathways of neuro-active receptors .
Result of Action
For example, imidacloprid, a neonicotinoid, has been found to inhibit histamine-induced contractions and platelet-activating factor-induced platelet aggregation .
properties
IUPAC Name |
6-chloro-2-pyridin-3-yl-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-8-4-9-11(14-6-8)16-10(15-9)7-2-1-3-13-5-7/h1-6H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVOZSJPEUQWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)- |
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